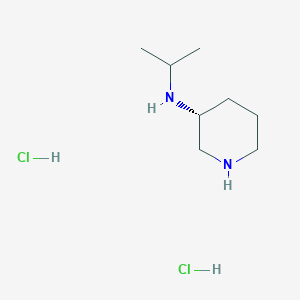

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride typically involves the reaction of piperidine derivatives with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or primary amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV Inhibitors

One of the primary applications of (R)-3-aminopiperidine dihydrochloride is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. DPP-IV plays a crucial role in glucose metabolism, and its inhibition is beneficial for managing type 2 diabetes mellitus. The compound serves as a chiral building block for creating more complex inhibitors that exhibit high enantiomeric purity and yield, making it an essential component in the design of new therapeutic agents .

Cannabinoid Receptor Modulation

Research has indicated that derivatives of piperidine, including (R)-3-aminopiperidine, can act as cannabinoid receptor antagonists. These compounds are being explored for their potential in treating various conditions, including obesity and metabolic disorders. The structural modifications involving the piperidine moiety have shown promise in enhancing the selectivity and potency of these compounds against cannabinoid receptors .

Histamine Receptor Ligands

(R)-3-aminopiperidine dihydrochloride has been utilized in developing dual ligands targeting histamine H3 and sigma-1 receptors, which are implicated in pain modulation and cognitive functions. Studies have demonstrated that the piperidine structure is critical for achieving desired pharmacological profiles, indicating its importance in neuropharmacological research .

Pain Management

The compound's derivatives have been investigated for their antinociceptive properties, suggesting potential applications in pain management therapies. The ability to modulate receptor activity through piperidine derivatives indicates a promising avenue for developing new analgesics .

Inhibitors of MERS-CoV

Recent studies have highlighted the use of (R)-3-aminopiperidine dihydrochloride as part of a design strategy for inhibitors targeting the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). The piperidine moiety enhances binding interactions with viral proteases, making it a valuable component in antiviral drug design .

Synthesis and Production Methods

The synthesis of (R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves several chemical reactions that ensure high yields and enantiomeric purity. Notable methods include:

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Lithium Aluminum Hydride Reduction | Reacting (R)-3-aminopiperidin-2-one hydrochloride with lithium aluminum hydride in tetrahydrofuran | High |

| Hydrochloric Acid Admixing | Mixing with hydrochloric acid to form the dihydrochloride salt | High |

These methods are crucial for producing the compound efficiently, ensuring its availability for research and pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of ®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

1-(Propan-2-yl)piperidin-3-amine: A closely related compound with similar chemical properties.

N-Isopropylpiperidine: Another similar compound used in various chemical syntheses.

Piperidine derivatives: A broad class of compounds with structural similarities and diverse applications.

Uniqueness

®-N-(Propan-2-yl)piperidin-3-amine dihydrochloride stands out due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity. These unique features make it a valuable compound for targeted research and industrial applications.

Actividad Biológica

(R)-N-(Propan-2-yl)piperidin-3-amine dihydrochloride is a chiral amine compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, interactions with neurotransmitter systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an isopropyl group at the nitrogen atom and an amine functional group at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). It is believed to modulate levels of key neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The compound's ability to bind to specific receptors may lead to various pharmacological effects, making it a candidate for treating conditions like depression and anxiety.

Neurotransmitter Interaction

Research indicates that this compound may influence neurotransmitter levels by interacting with receptors in the CNS. This interaction could potentially enhance synaptic transmission and improve mood-related disorders.

Anticancer Potential

Recent studies have explored the compound's efficacy against various tumor cell lines. For instance, it displayed cytotoxic effects with an effective concentration (EC50) ranging from 1 to 3 μM against several cancer cell lines, suggesting that it may inhibit cellular proliferation through mechanisms involving gene expression modulation .

Case Studies and Research Findings

-

Neuropharmacological Studies :

- In a study focusing on its effects on serotonin receptors, this compound demonstrated significant binding affinity, indicating its potential as an antidepressant agent.

- Antitumor Activity :

- Structure-Activity Relationship (SAR) :

Comparative Analysis of Similar Compounds

Propiedades

IUPAC Name |

(3R)-N-propan-2-ylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-4-3-5-9-6-8;;/h7-10H,3-6H2,1-2H3;2*1H/t8-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYQHHUODBDGKX-YCBDHFTFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H]1CCCNC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.